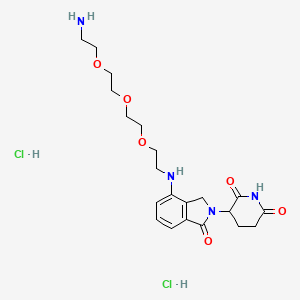
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one is a chemical compound known for its significant biological and chemical properties. It is often used in scientific research due to its ability to inhibit certain enzymes and its potential therapeutic applications. The compound is characterized by its molecular formula C7H4Cl2N2O and a molecular weight of 203.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,6-dihydrobenzimidazol-2-one typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1H-benzimidazole with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzimidazole derivatives are treated with chlorine gas in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its inhibitory effects on certain enzymes, making it useful in biochemical research.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of RNA polymerase II by phosphorylating its C-terminal domain, rendering it inactive. This inhibition halts mRNA synthesis, leading to the suppression of gene expression. Additionally, it interferes with DNA topoisomerase II, modulating cellular responses to cytokines and blocking the human immunodeficiency virus (HIV) via RNA modification .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichlorobenzimidazole riboside: Similar in structure but includes a riboside group.
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: Another nucleoside analog with similar inhibitory properties.
Uniqueness
Its ability to induce apoptosis in cancer cells without causing genotoxic stress makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C7H4Cl2N2O |
|---|---|
Molecular Weight |
203.02 g/mol |
IUPAC Name |
5,6-dichloro-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3H,(H,10,12) |
InChI Key |
IRSZEZWRWDCKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=O)N2)C=C(C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)




![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)



